

Mofegiline: A Technical Guide to a Selective, Irreversible MAO-B Inhibitor

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Compound of Interest		
Compound Name:	Mofegiline	
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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Mofegiline (MDL-72,974A) is a potent, second-generation, enzyme-activated irreversible inhibitor with high selectivity for monoamine oxidase B (MAO-B) over MAO-A.[1][2] Developed for potential therapeutic application in neurodegenerative disorders such as Parkinson's and Alzheimer's disease, its mechanism involves the irreversible inactivation of MAO-B, the primary enzyme for dopamine degradation in the brain.[1] By increasing synaptic dopamine concentrations, Mofegiline was investigated as a strategy to alleviate symptoms in dopamine-deficient conditions.[1][3] Although its clinical development was discontinued, Mofegiline remains a significant compound for research due to its well-characterized mechanism and high selectivity.[2][4] This guide provides a comprehensive technical overview of Mofegiline, covering its mechanism of action, quantitative inhibitory and pharmacokinetic data, metabolic pathways, and detailed experimental protocols.

Mechanism of Action

Mofegiline functions as a mechanism-based or "suicide" inhibitor of MAO-B.[5] The inhibition process is initiated when the MAO-B enzyme recognizes **Mofegiline** and begins its catalytic cycle, oxidizing the amine group.[5] This oxidation does not complete a full turnover but instead generates a reactive iminium intermediate.[6] This electrophilic intermediate is then rapidly attacked by a nucleophile within the enzyme's active site.[6] X-ray crystallography has provided definitive evidence that this nucleophile is the N(5) atom of the flavin adenine dinucleotide



(FAD) cofactor, which forms a stable, irreversible covalent bond with the inhibitor.[6] This adduct formation permanently inactivates the enzyme.[1] The process is highly efficient, occurring with a 1:1 molar stoichiometry and no observable catalytic turnover.[6]



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Caption: Mechanism of irreversible MAO-B inhibition by Mofegiline.

Quantitative Data

The efficacy and selectivity of **Mofegiline** have been quantified in numerous in vitro and in vivo studies. The data are summarized below for clear comparison.

Table 1: Inhibitory Activity of Mofegiline

This table presents the half-maximal inhibitory concentrations (IC₅₀) and inhibition constants (Ki) of **Mofegiline** against MAO-A and MAO-B, as well as other amine oxidases. The high ratio of MAO-A to MAO-B IC₅₀ values underscores its selectivity.



Target Enzyme	Species <i>l</i> Tissue	Parameter	Value	Citation
МАО-В	Rat Brain Mitochondria	IC50	3.6 nM	[1][7]
МАО-В	Human (recombinant)	Apparent Ki	28 nM	[1][6]
MAO-A	Rat Brain Mitochondria	IC50	680 nM	[1][7]
MAO-A	Human (recombinant)	Ki	1.1 μΜ	[1]
Selectivity	Rat Brain Mitochondria	IC50 Ratio (MAO-A/MAO-B)	~189	[7]
SSAO/VAP-1	Dog Aorta	IC ₅₀	2 nM	[1][7]
Dopamine Uptake	Rat Striatum	IC50	31.8 μΜ	[7]

Table 2: Pharmacokinetic and In Vivo Parameters of Mofegiline

This table summarizes key pharmacokinetic data from a Phase I trial in healthy male volunteers and in vivo efficacy from animal models. A 1 mg dose was found to achieve over 90% inhibition of platelet MAO-B activity.[1][8]

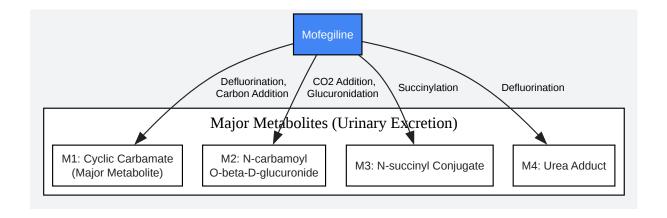


Parameter	Species	Value	Citation
Time to Max. Concentration (Tmax)	Human	~1 hour	[8]
Elimination Half-life (t½)	Human	1 - 3 hours	[2][8]
MAO-B Inhibition (Ex Vivo)	Rat Brain (0.18 mg/kg, p.o.)	EC50	0.18 mg/kg
MAO-A Inhibition (Ex Vivo)	Rat Brain (8 mg/kg, p.o.)	EC50	8 mg/kg
Platelet MAO-B Inhibition	Human (>90% inhibition)	Dose	1 mg
Absorption & Elimination	Human	Rapid	[8]

Metabolism and Pharmacokinetics

Studies in both humans and animals show that **Mofegiline** is rapidly absorbed and extensively metabolized, with urinary excretion being the primary route for eliminating its metabolites.[1][9] Very little of the administered dose is excreted as the unchanged parent drug.[9] In dogs, after an oral dose, 75.5% of radioactivity was recovered in urine over 96 hours, with only 3% being the parent compound.[9] Four major metabolites, designated M1, M2, M3, and M4, have been identified in the urine of both dogs and humans.[9][10] The formation of the major carbamate metabolites (M1 and M2) is believed to involve an initial reversible addition of CO₂ to **Mofegiline**'s primary amine group.[9][10]





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Caption: Proposed metabolic pathways of **Mofegiline**.

Experimental Protocols

This section provides detailed methodologies for the synthesis of **Mofegiline** and for a standard in vitro assay to determine its MAO-B inhibitory activity.

Protocol: Synthesis of Mofegiline Hydrochloride

The synthesis of **Mofegiline** HCl is a multi-step process based on established principles for creating fluoroallylamine compounds.[11]

Step 1: Synthesis of (E)-1-bromo-2-(4-fluorophenethyl)-3-fluoroprop-1-ene

- Dissolve (4-fluorophenyl)acetaldehyde in a suitable aprotic solvent (e.g., dichloromethane).
- Cool the solution to a low temperature (e.g., -78 °C).
- Add a Wittig reagent, such as (bromofluoromethyl)triphenylphosphonium bromide, in the presence of a strong base (e.g., n-butyllithium).
- Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
- Monitor reaction progress using Thin Layer Chromatography (TLC).



- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

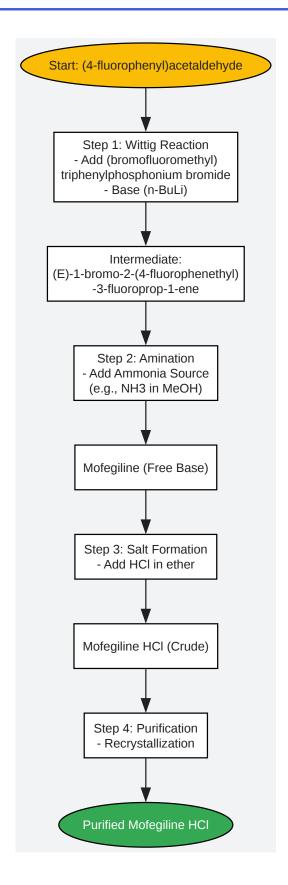
Step 2: Synthesis of Mofegiline Free Base

- Dissolve the product from Step 1 in a suitable solvent (e.g., dimethylformamide).
- Add a source of ammonia (e.g., a solution of ammonia in methanol or sodium azide followed by a reduction step).
- Heat the reaction mixture and monitor its progress by TLC.
- Once complete, cool the mixture and add water.
- Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude **Mofegiline** free base.

Step 3: Formation and Purification of Mofegiline Hydrochloride

- Dissolve the crude **Mofegiline** free base in an anhydrous solvent (e.g., diethyl ether).
- Slowly add a solution of hydrochloric acid in the same solvent while stirring to precipitate the hydrochloride salt.
- Collect the precipitate by filtration and wash with the anhydrous solvent.
- For further purification, recrystallize the crude **Mofegiline** HCl from a suitable hot solvent (e.g., ethanol/ether mixture).
- Collect the purified crystals by vacuum filtration and dry.





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Caption: Workflow for the chemical synthesis of Mofegiline HCl.



Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol is a representative method adapted from commercially available fluorometric screening kits for determining the IC_{50} value of an inhibitor.[5][12][13] The assay measures the production of hydrogen peroxide (H_2O_2), a byproduct of MAO-B catalysis, via a coupled reaction with a fluorescent probe.[12]

- 1. Materials and Reagents:
- Recombinant human MAO-B enzyme
- MAO-B Assay Buffer
- MAO-B Substrate (e.g., Benzylamine or Tyramine)
- Fluorescent Probe (e.g., OxiRed™ or equivalent)
- Horseradish Peroxidase (HRP)
- Mofegiline Hydrochloride (Test Inhibitor)
- Selegiline (Positive Control Inhibitor)
- DMSO (Vehicle)
- 96-well black microplate
- 2. Assay Procedure:
- Inhibitor Preparation: Prepare a high-concentration stock solution of Mofegiline (e.g., 10 mM) in DMSO. Perform serial dilutions in MAO-B Assay Buffer to create a range of test concentrations (e.g., 0.1 nM to 1 μM).
- Plate Setup: Add 50 μL of the Mofegiline working solutions to the wells of the 96-well plate.
 Include wells for a positive control (Selegiline) and a vehicle control (assay buffer with the same final DMSO concentration).

Foundational & Exploratory



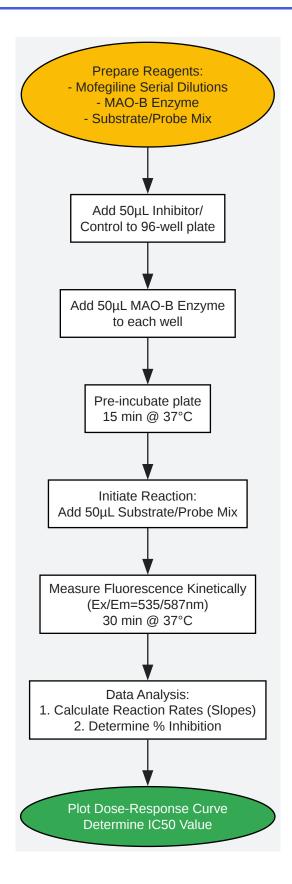


- Enzyme Addition: Dilute the recombinant MAO-B enzyme in cold Assay Buffer to the desired working concentration. Add 50 μL of the diluted enzyme solution to each well.
- Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes. This allows the irreversible inhibitor to interact with and inactivate the enzyme before the substrate is introduced.
- Reaction Initiation: Prepare a substrate/probe working solution containing the MAO-B substrate, fluorescent probe, and HRP in Assay Buffer. Protect this solution from light. Initiate the enzymatic reaction by adding 50 μL of this solution to each well.
- Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37°C.
 Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for at least 30 minutes, taking readings every 1-2 minutes.

3. Data Analysis:

- Determine the rate of reaction (V₀) for each well by calculating the slope of the linear portion
 of the fluorescence vs. time curve.
- Calculate the percent inhibition for each Mofegiline concentration relative to the vehicle control: % Inhibition = [1 - (Vo_inhibitor / Vo_vehicle)] * 100
- Plot the % Inhibition against the logarithm of the **Mofegiline** concentration.
- Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.





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Caption: General workflow for the in vitro MAO-B inhibition assay.

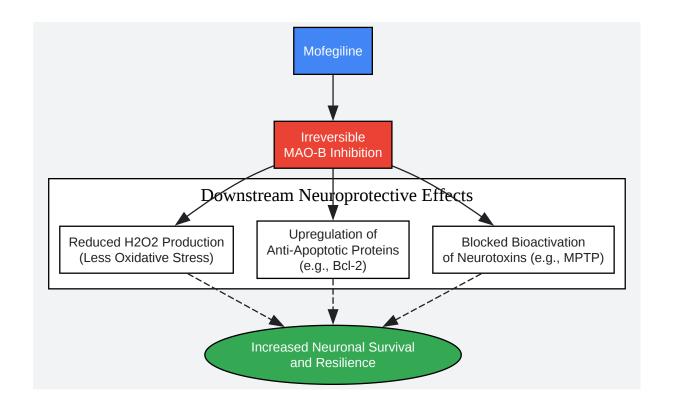


Neuroprotective Potential

While **Mofegiline**'s clinical development did not proceed, its mechanism strongly implies a neuroprotective profile similar to other selective MAO-B inhibitors like selegiline and rasagiline. [14][15][16] The neuroprotective effects of MAO-B inhibition are thought to arise from several downstream consequences:

- Reduction of Oxidative Stress: The catalytic activity of MAO-B on dopamine and other monoamines produces hydrogen peroxide (H₂O₂), a source of reactive oxygen species (ROS).[17] By irreversibly inhibiting MAO-B, **Mofegiline** reduces this endogenous production of ROS, thereby mitigating mitochondrial oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.[14][15]
- Modulation of Apoptotic Pathways: Preclinical studies on related MAO-B inhibitors have shown they can promote neuronal survival by upregulating anti-apoptotic proteins, such as Bcl-2, and inducing pro-survival neurotrophic factors like BDNF and GDNF.[16] It is hypothesized that Mofegiline shares these properties.[14]
- Prevention of Toxic Metabolites: In preclinical parkinsonism models using the neurotoxin MPTP, MAO-B is responsible for converting MPTP into its toxic metabolite, MPP+.[15]
 Selective MAO-B inhibitors like **Mofegiline** can block this conversion, providing protection against such environmental toxins.[7]





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Caption: Hypothesized pathways for Mofegiline's neuroprotective effects.

Conclusion

Mofegiline is a highly potent and selective irreversible inhibitor of MAO-B. Its mechanism of action, involving enzyme-activated covalent modification of the FAD cofactor, is well-characterized and supported by structural data. While it did not reach the market, its pharmacological profile, including its high selectivity, rapid pharmacokinetics, and defined metabolic pathway, makes it an exemplary tool for neuroscience research. The methodologies and quantitative data presented in this guide provide a comprehensive resource for scientists studying MAO-B inhibition, dopamine metabolism, and the development of therapeutics for neurodegenerative diseases.

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